![molecular formula C21H22N2O3S B3016314 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-16-3](/img/structure/B3016314.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

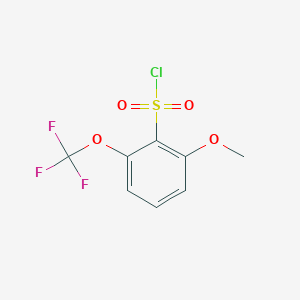

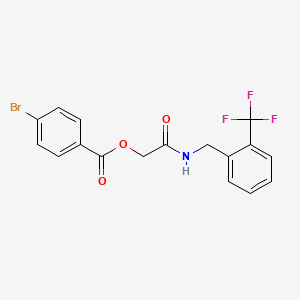

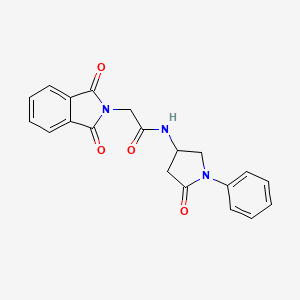

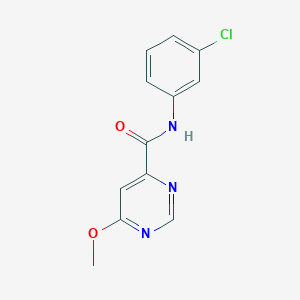

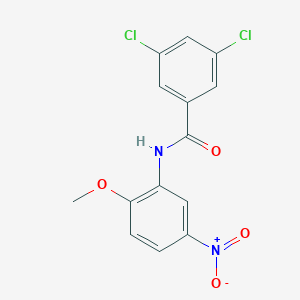

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic molecule that appears to be related to a class of compounds that include a benzothiazole moiety and an acetamide group. While the specific compound is not directly discussed in the provided papers, these papers do provide insights into similar compounds, which can help infer some of the properties and potential activities of the compound.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzothiazole or its derivatives with other chemical entities. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides was achieved by refluxing benzothiazoles with acetic acid . Similarly, other derivatives were synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with other reagents such as hydrazine hydrate, isatin, and Thioglycolic acid . These methods suggest that the synthesis of this compound could also involve multi-step reactions starting with the appropriate benzothiazole derivative and incorporating the indole and acetamide functionalities through subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, acting as a bridge to form three hydrogen bonds . The molecular structure is influenced by the nature of the substituents on the benzothiazole moiety, which can lead to different assembly patterns and hydrogen bonding interactions. The presence of an indole moiety in the compound of interest suggests potential for additional π-π interactions and hydrogen bonding, which could influence its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives can be inferred from their interactions with other molecules. For example, the anti-HIV activity of certain N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was evaluated using the MTT method, indicating that these compounds can interact with biological targets . The presence of an indole moiety in the compound of interest may also confer the ability to engage in various chemical reactions, particularly those relevant to biological systems, given the indole ring's prevalence in natural products and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives can be diverse, depending on their specific substituents and structure. The pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies, indicating the acidic nature of these compounds . The photophysical properties, such as fluorescence and absorption, are also influenced by the molecular structure and the nature of the substituents . The antibacterial activity of some derivatives suggests that they possess properties that enable them to interact with bacterial cells . These insights suggest that the compound of interest may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Antimicrobial and Antioxidant Agents

- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide and its derivatives have been investigated for their antimicrobial activity. Studies show that some derivatives exhibit potent activity against bacteria and fungi, as well as good antioxidant activity. This suggests potential use in fighting microbial infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).

Antibacterial Agents

- The compound and its derivatives have shown significant antibacterial activity. Research indicates that these compounds can be effective in combating bacterial infections, showcasing their potential in the development of new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Potential in Oil Industry

- In the oil industry, derivatives of this compound have been explored as antioxidants for base stock oil. These compounds can improve the stability and longevity of base oils, which are crucial in various industrial applications (Basta et al., 2017).

Antitumor Activity

- Some derivatives of this compound have been studied for their antitumor activity. The research indicates potential in developing new cancer treatments, especially in targeting specific tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anti-HIV Agents

- Compounds structurally similar to this compound have shown promising results as potential anti-HIV agents. This research opens up avenues for the development of new treatments for HIV (Li et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as transmembrane transport of various substrates across extra and intracellular membranes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (like atp-binding cassette transporters) and modulate their activity . This interaction could lead to changes in the transport of substrates across cellular membranes.

Biochemical Pathways

Given its potential modulation of atp-binding cassette transporters, it could impact pathways related to substrate transport across cellular membranes .

Result of Action

Modulation of atp-binding cassette transporters could potentially alter the transport of various substrates across cellular membranes, impacting cellular processes .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-9-23-12-20(16-5-3-4-6-17(16)23)27-13-21(24)22-11-15-7-8-18-19(10-15)26-14-25-18/h3-8,10,12H,2,9,11,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMKLQFMANTWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)